

Foreword: The Biaryl Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1586664

[Get Quote](#)

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets or tuning of optoelectronic properties. The compound at the heart of this guide, 4'-Methoxybiphenyl-3-carboxylic acid (CAS 725-05-3), is a quintessential example of a functionalized biaryl building block. Its dual functionality—a carboxylic acid for derivatization and a methoxy group for modulating electronic properties and solubility—makes it a valuable intermediate for researchers. This document provides a comprehensive overview of its properties, synthesis, analysis, and potential applications, grounded in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

4'-Methoxybiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl core substituted with a methoxy group on one ring and a carboxylic acid on the other.^[1] This specific arrangement of functional groups dictates its chemical behavior and physical characteristics.

Structural and Identification Data

```
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
```

} Structure of 4'-Methoxybiphenyl-3-carboxylic acid

Table 1: Compound Identification

Identifier	Value	Source
CAS Number	725-05-3	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1]
Molecular Weight	228.24 g/mol	[1]
Synonyms	4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, 3-(4-Methoxyphenyl)benzoic acid	[1]
InChI	InChI=1/C14H12O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16)	[1]

| SMILES | COc1ccc(cc1)c1ccccc(c1)C(=O)O |[\[1\]](#) |

Physicochemical Data

The properties of this compound are typical for a solid aromatic carboxylic acid. The high melting point is indicative of a stable crystal lattice structure, while its predicted pKa suggests it is a moderately strong organic acid.

Table 2: Physicochemical Properties

Property	Value	Notes	Source
Physical Form	Off-White to Pale Grey Solid/Powder	At 20°C	[1] [3]
Melting Point	202-203 °C	Solvent: Acetic Acid	[3]
Boiling Point	424.6 ± 38.0 °C	Predicted	[3]
Density	1.193 ± 0.06 g/cm³	Predicted	[3]
pKa	4.15 ± 0.10	Predicted	[3]

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Limited solubility in water |[\[1\]](#)[\[3\]](#) |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl bond is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.[\[4\]](#)[\[5\]](#)

Retrosynthetic Analysis

The logical disconnection for 4'-Methoxybiphenyl-3-carboxylic acid is at the C-C bond between the two phenyl rings. This leads to two commercially available or readily synthesized precursors: a derivative of 3-halobenzoic acid (electrophile) and 4-methoxyphenylboronic acid (nucleophile).

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis and Work-up

This protocol describes a representative Suzuki-Miyaura coupling to synthesize the target compound, followed by saponification. The use of an ester form of the benzoic acid (e.g., methyl 3-bromobenzoate) is often preferred in the coupling step to avoid potential side reactions involving the acidic proton of the carboxylic acid.

Step 1: Suzuki-Miyaura Coupling

- Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromobenzoate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-3 mol%) or a combination of $\text{Pd}(\text{OAc})_2$ and a suitable phosphine ligand.[\[6\]](#)
 - Expertise & Experience: The choice of catalyst is critical. $\text{Pd}(\text{PPh}_3)_4$ is a reliable choice, but more advanced catalyst systems using bulky, electron-rich phosphine ligands can offer faster reaction times and lower catalyst loadings. An excess of the boronic acid is used to drive the reaction to completion.
- Reagent Addition: Add a base, such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 equiv.).
 - Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[\[4\]](#)
- Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
 - Trustworthiness: Oxygen must be rigorously excluded as it can oxidize the $\text{Pd}(0)$ active catalyst, leading to reaction failure. Degassing is a non-negotiable step for reproducibility.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash it sequentially with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

- Hydrolysis: Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-5.0 equiv.).
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).
- Acidification and Isolation: Concentrate the mixture to remove the organic solvents. Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3. The product, 4'-Methoxybiphenyl-3-carboxylic acid, will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture can be performed for further purification.[\[3\]](#)

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required.

[Click to download full resolution via product page](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should show characteristic aromatic proton signals in the range of ~7.0-8.2 ppm. A singlet corresponding to the three methoxy protons (-OCH₃) would be expected around 3.8-3.9 ppm. A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm).
 - ^{13}C NMR: The spectrum will confirm the presence of 14 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the methoxy carbon (~55 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this compound. The analysis should show a prominent ion peak corresponding to the deprotonated molecule $[\text{M}-\text{H}]^-$ at an m/z value of approximately 227.07.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) should be developed to assess the purity of the final compound. The product should appear as a single major peak, and purity is typically reported as the peak area percentage.

Applications in Drug Discovery and Development

As a bifunctional building block, 4'-Methoxybiphenyl-3-carboxylic acid serves as a valuable starting material for creating more complex molecules. The biphenyl scaffold is a known pharmacophore in many therapeutic areas.

Role as a Pharmaceutical Intermediate

A pharmaceutical intermediate is a chemical compound that forms a segment of an active pharmaceutical ingredient (API).^[7] The carboxylic acid group of CAS 725-05-3 is a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for its incorporation into larger, more complex drug candidates.

Exemplar Application: Scaffold for Kinase Inhibitors

While direct applications of this specific isomer are not widely published, structurally similar biphenyl carboxylic acids have been investigated as scaffolds for potent kinase inhibitors. For instance, derivatives of the related 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^[8] Allosteric inhibitors are of high interest in modern drug development as they can overcome resistance mechanisms that affect traditional ATP-competitive drugs.^[8] The biphenyl core serves to position the key interacting groups correctly within the allosteric binding pocket of the enzyme. Researchers can leverage CAS 725-05-3 to synthesize novel libraries of compounds for screening against various kinase targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Table 3: GHS Hazard and Precautionary Information

Category	Code	Description	Source
Signal Word	Warning		[3]
Hazard Statements	H315	Causes skin irritation.	[3]
	H319	Causes serious eye irritation.	[3]
	H335	May cause respiratory irritation.	[3]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	[3]
	P280	Wear protective gloves/eye protection/face protection.	[9]
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10]

|| P405 | Store locked up. [\[6\]](#) |

- Handling: Use only in a well-ventilated area or a chemical fume hood.[\[9\]](#) Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.
- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[\[3\]](#) Recommended storage is at room temperature.
[\[3\]](#)

Conclusion

4'-Methoxybiphenyl-3-carboxylic acid (CAS 725-05-3) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is accessible through robust and well-understood methodologies like the Suzuki-Miyaura coupling. For researchers in drug development, its structure represents a key fragment of the biaryl pharmacophore, offering a reliable starting point for the design and synthesis of novel therapeutic agents, particularly in areas like kinase inhibition. The data and protocols presented in this guide provide a solid technical foundation for the confident use of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-METHOXY-BIPHENYL-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. bocsci.com [bocsci.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ikigaicorporation.com [ikigaicorporation.com]
- 8. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 9. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum [chemicalbook.com]
- 10. 4'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 725-05-3 [chemicalbook.com]

- To cite this document: BenchChem. [Foreword: The Biaryl Scaffold in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586664#cas-number-725-05-3-properties\]](https://www.benchchem.com/product/b1586664#cas-number-725-05-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com